molecular formula C8H7NO4 B2829982 2-Hydroxy-4-methyl-5-nitrobenzaldehyde CAS No. 101421-77-6

2-Hydroxy-4-methyl-5-nitrobenzaldehyde

Cat. No. B2829982
CAS RN: 101421-77-6
M. Wt: 181.147
InChI Key: NESZCRFLZYRQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-nitrobenzaldehyde is a nitroaromatic compound . It is used to prepare Schiff base ligands . The interaction of 2-hydroxy-5-nitrobenzaldehyde and chlorogenic acid (CHL) with the components of the rat hepatic glucose 6-phosphatase system was studied .


Molecular Structure Analysis

The molecular formula of 2-Hydroxy-5-nitrobenzaldehyde is HOC6H3(NO2)CHO . Its molecular weight is 167.12 .


Chemical Reactions Analysis

2-Hydroxy-5-nitrobenzaldehyde is used in the synthesis of Schiff base compounds . A novel Schiff base was obtained by the condensation reaction of 2-hydroxy-5-nitrobenzaldehyde with 3-fluoroaniline .


Physical And Chemical Properties Analysis

2-Hydroxy-5-nitrobenzaldehyde has a melting point of 125-128 °C (lit.) . It is free of the 3-nitro isomer .

Scientific Research Applications

Synthesis and Characterization

2-Hydroxy-4-methyl-5-nitrobenzaldehyde is actively used in the field of organic chemistry for the synthesis of novel compounds. A significant application involves the formation of Schiff bases through a condensation reaction with other chemical species such as amines. The synthesized Schiff bases exhibit diverse chemical properties and can serve as intermediates in the synthesis of more complex molecules. These compounds are characterized using various analytical techniques like Infrared (IR) spectroscopy and single-crystal X-ray diffraction (SC-XRD), which help in understanding their molecular structure and confirming the success of the synthesis​​.

Pharmaceutical Aid Synthesis

One of the notable applications of 2-Hydroxy-4-methyl-5-nitrobenzaldehyde is in the pharmaceutical sector. It is utilized in the synthetic preparation of coumarin, a substance that has found its use as a pharmaceutical aid. Coumarin is naturally present in various plants such as tonka beans, lavender oil, woodruff, and sweet clover. The ability to synthesize coumarin and other related compounds in the laboratory opens up possibilities for their use in the development of drugs and other therapeutic agents​​.

Material Characteristics

The chemical and physical properties of 2-Hydroxy-4-methyl-5-nitrobenzaldehyde are crucial for its applications in scientific research. Typically available as a pale yellow to orange powder, it has a specified melting point range, which is important for its handling and storage. The substance is also noted for its solubility in water, albeit partial, which is a significant factor when it comes to its use in various chemical reactions and processes. Being sensitive to air and light, the compound needs to be stored in tightly closed containers under cool and dry conditions, ensuring its stability and longevity for research purposes​​.

Restrictions and Safety

It's important to note that 2-Hydroxy-4-methyl-5-nitrobenzaldehyde is designated for research use only (RUO), indicating that it's primarily intended for scientific research and not for direct use in clinical settings or as a therapeutic agent. Its handling requires adherence to safety guidelines due to its sensitivity to environmental factors and its chemical reactivity​​.

Safety and Hazards

2-Hydroxy-5-nitrobenzaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

properties

IUPAC Name

2-hydroxy-4-methyl-5-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-5-2-8(11)6(4-10)3-7(5)9(12)13/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESZCRFLZYRQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-methyl-5-nitrobenzaldehyde

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